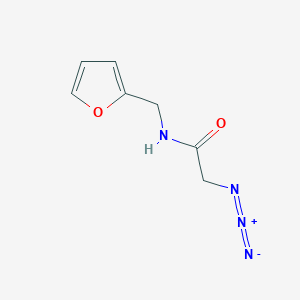

2-azido-N-(2-furylmethyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-11-10-5-7(12)9-4-6-2-1-3-13-6/h1-3H,4-5H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTEYUMBTNKDANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N 2 Furylmethyl Acetamide and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, 2-azido-N-(2-furylmethyl)acetamide, reveals two primary disconnection points that suggest logical synthetic pathways. The most apparent disconnection is at the amide bond, which breaks the molecule into two key precursors: 2-(2-furylmethyl)amine and an azidoacetic acid derivative. This approach focuses on forming the amide bond as a central step in the synthesis.

A second, and often more practical, disconnection involves the C-N bond of the azido (B1232118) group. This pathway identifies 2-halo-N-(2-furylmethyl)acetamide as a key intermediate, which can then be converted to the final product through nucleophilic substitution with an azide (B81097) source. This latter strategy is frequently employed in the synthesis of related azidoacetamide compounds.

| Target Molecule | Disconnection | Precursors |

| This compound | Amide bond | 2-(2-furylmethyl)amine, Azidoacetic acid derivative |

| This compound | C-N bond (azide) | 2-halo-N-(2-furylmethyl)acetamide, Azide source (e.g., NaN3) |

Approaches to the Acetamide (B32628) Core Formation

The formation of the N-(2-furylmethyl)acetamide scaffold is a critical phase in the synthesis of the target molecule. This can be achieved through several established amidation techniques.

In principle, the direct amidation of 2-(2-furylmethyl)amine with azidoacetic acid or its activated derivatives presents a straightforward route to this compound. This would involve standard peptide coupling conditions, utilizing reagents that activate the carboxylic acid of azidoacetic acid to facilitate the reaction with the amine. However, the handling of azidoacetic acid, a potentially unstable small molecule, requires careful consideration of reaction conditions.

A more common and often safer approach involves the initial synthesis of a halogenated N-(2-furylmethyl)acetamide intermediate. This is typically achieved by reacting 2-(2-furylmethyl)amine with a 2-haloacetyl halide, such as 2-chloroacetyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. This method provides a stable and readily accessible precursor for the subsequent introduction of the azido group.

Introduction of the Azido Functionality

The introduction of the azido group is the final key transformation in the synthesis of this compound.

The most widely reported method for the synthesis of 2-azidoacetamides is the nucleophilic substitution of a corresponding 2-haloacetamide with an azide salt. nih.govresearchgate.net For the synthesis of this compound, this would involve the reaction of 2-chloro-N-(2-furylmethyl)acetamide with a source of azide ions, typically sodium azide (NaN3). nih.govresearchgate.net The reaction is commonly carried out in a polar solvent, such as a mixture of ethanol (B145695) and water, and may require heating to proceed at a reasonable rate. nih.govresearchgate.net This method has been successfully applied to the synthesis of a variety of N-arylacetamides. nih.govresearchgate.net

A general reaction scheme for this transformation is as follows:

Cl-CH2-CONH-R + NaN3 → N3-CH2-CONH-R + NaCl

This reaction is a versatile and efficient way to introduce the azido moiety into the acetamide structure.

Currently, there is limited information available in the scientific literature regarding the direct azidation of an N-(2-furylmethyl)acetamide precursor that does not involve a halogenated intermediate. Such a method would likely involve the use of a more reactive azidating agent capable of reacting with a C-H bond, a transformation that is typically challenging to achieve selectively. Therefore, the nucleophilic substitution pathway remains the more established and reliable method for the synthesis of this compound and its analogues.

Chemoselective Strategies for Azide Incorporation

The introduction of an azide functional group (–N₃) into a molecule that already contains other reactive sites demands high chemoselectivity. For the synthesis of this compound, the target is an α-azido amide. The most common and direct precursor for this transformation is the corresponding α-halo amide, in this case, 2-chloro-N-(2-furylmethyl)acetamide.

The standard method for this conversion is a nucleophilic substitution reaction using an azide salt, typically sodium azide (NaN₃). This reaction is often performed in a polar protic solvent mixture, such as ethanol/water, under reflux conditions. For instance, the synthesis of a similar compound, 2-azido-N-(p-tolyl)acetamide, was achieved by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in an ethanol/water mixture for 24 hours. nih.govresearchgate.net The product precipitates upon cooling and can be isolated by simple filtration. nih.govresearchgate.net This method's simplicity and the use of readily available reagents make it a primary choice.

Key considerations for this step include:

Solvent System: A solvent that can dissolve both the organic substrate and the inorganic azide salt is crucial. Alcohol-water mixtures are effective for this purpose. nih.govresearchgate.net

Temperature: Heating is typically required to drive the substitution reaction to completion. nih.govresearchgate.net

Reaction Monitoring: Thin-layer chromatography (TLC) is a standard technique to monitor the disappearance of the starting material and the formation of the product. nih.gov

While direct azidation of α-halo amides is prevalent, other strategies for forming α-azido carbonyl compounds exist. These include the oxidative azidation of enol ethers nih.gov and the Matteson homologation of boronic esters, which offers high stereoselectivity. uni-saarland.de However, for a simple, non-chiral target like this compound, the substitution reaction on the corresponding α-chloroacetamide remains the most straightforward approach.

Table 1: Conditions for Nucleophilic Azide Substitution

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-N-(p-tolyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux, 24h, 80°C | Not specified, product precipitated | nih.govresearchgate.net |

| 2–Chloro-N-(4-nitrophenyl)acetamide | Sodium Azide | Ethanol/Water (70:30) | Reflux, 24h, 80°C | 77% | researchgate.net |

Synthetic Routes to the 2-furylmethyl Moiety

The N-(2-furylmethyl) portion of the target molecule is derived from 2-furylmethylamine, also known as furfurylamine (B118560). This key intermediate can be synthesized through various routes, primarily starting from biomass-derived precursors like furfural (B47365) or furfuryl alcohol.

Furfuryl alcohol, which is readily produced by the hydrogenation of furfural, is a versatile and sustainable starting material. unive.it The most direct method to obtain furfurylamine from furfuryl alcohol is through reductive amination.

One effective approach involves reacting furfuryl alcohol with ammonia (B1221849) (NH₃) over a heterogeneous catalyst. For example, RANEY® Nickel has been demonstrated as an efficient catalyst for this transformation. In a notable study, a 78.8% yield of furfurylamine was achieved by reacting furfuryl alcohol with ammonia over a RANEY® Ni catalyst. researchgate.netrsc.org The reaction conditions can be tuned to favor either furfurylamine or its hydrogenated counterpart, tetrahydrofurfurylamine. researchgate.netrsc.org Specifically, conducting the reaction in the absence of external hydrogen pressure prevents over-hydrogenation of the furan (B31954) ring. researchgate.net

Alternatively, 5-(hydroxymethyl)furfural (HMF), another biomass-derived platform chemical, can be converted to diamines like 2,5-bis(aminomethyl)furan (B21128) (BAF) through catalytic amination. rsc.org While this produces a diamine, the underlying catalytic systems could be adapted for the mono-amine synthesis.

Once furfurylamine is obtained, it can be acylated with a suitable reagent, such as 2-chloroacetyl chloride, to form the precursor 2-chloro-N-(2-furylmethyl)acetamide, ready for the azidation step described previously.

While derivatization of furfuryl alcohol is common, alternative strategies involve building the desired side-chain onto a pre-existing furan ring. This can be achieved through various C-C and C-N bond-forming reactions.

For instance, methods exist for the direct construction of polysubstituted furans. organic-chemistry.org More relevant to the target structure, functionalization at the C2 position of the furan ring is well-established. While not a direct route to the amine, techniques like the palladium-catalyzed carbonylation of furfuryl alcohol to produce furanyl acetates demonstrate the feasibility of modifying the side chain. unive.it

Another approach involves the functionalization of the furan ring at the C3 position using silyl (B83357) groups as synthetic handles, which can then be substituted. nih.gov Although this is for the C3 position, it highlights modern methods for targeted furan functionalization. A more direct, though complex, route could involve the synthesis of 2,5-diformylfuran from biomass resources, followed by a controlled reductive amination of one aldehyde group and subsequent transformations. google.comrsc.org However, for synthesizing the specific target molecule, starting from furfuryl alcohol remains the more practical and efficient pathway.

Stereochemical Control in Synthesis

The target molecule, this compound, is achiral, meaning it does not have a stereocenter. Therefore, stereochemical control is not a factor in its synthesis.

However, in the synthesis of related α-azido amides or other analogues where a stereocenter is present, stereoselectivity becomes a critical consideration. For example, research into the α-amination of amides using azides has shown that high diastereoselectivity can be achieved when a stereocenter is already present in the amide substrate. nih.govacs.org In one study, the amination of a racemic amide bearing a stereocenter beta to the carbonyl group proceeded with a 6:1 diastereoselectivity. nih.govacs.org

Furthermore, highly stereoselective methods have been developed for synthesizing α-azido esters, which are precursors to α-amino acids, using approaches like the Matteson homologation of chiral boronic esters. uni-saarland.de Should a chiral analogue of this compound be desired, these advanced stereoselective strategies would be essential.

Modern Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of sustainable and environmentally benign processes. This involves using safer reagents, reducing waste, and employing catalytic methods to improve efficiency.

The principles of green chemistry are highly relevant to the synthesis of this compound and its intermediates. mdpi.comjocpr.com Catalyst development plays a central role in achieving these goals.

For Azide Synthesis: While the classical synthesis of organic azides from halides with sodium azide is robust, it often requires stoichiometric reagents. rsc.org Green chemistry seeks to replace such methods with catalytic alternatives where possible. Although direct catalytic azidation for this specific transformation is not commonplace, related reactions benefit from catalysis. For example, copper salts have been used as catalysts for one-pot syntheses involving N-S bond formation in other heterocyclic systems. mdpi.com Metal-free approaches are also gaining traction, such as the direct α-amination of amides with azides through electrophilic amide activation, which avoids the need for a transition metal catalyst. nih.govacs.org

For Amine/Amide Synthesis: The synthesis of the furfurylamine precursor from furfuryl alcohol is a key area for green catalyst application. The use of heterogeneous catalysts like RANEY® Ni is advantageous as the catalyst can be recovered and potentially reused. researchgate.netrsc.org Research into bifunctional catalysts, such as CuNiAlOx, for the conversion of HMF into amines showcases the drive towards simple, efficient, and recyclable catalytic systems. rsc.org Similarly, palladium-catalyzed carbonylation reactions for creating acetate (B1210297) derivatives from alcohols represent an appealing one-pot strategy that reduces process complexity and waste. unive.it

The overarching goal is to design processes that are not only efficient in yield but also in atom economy, using catalysts that are effective, recyclable, and environmentally safe. jocpr.com

Solvent Selection and Reaction Media Optimization

The synthesis of 2-azido-N-substituted acetamides typically involves a nucleophilic substitution reaction where an azide salt, most commonly sodium azide, displaces a halide from a 2-halo-N-substituted acetamide precursor. The choice of solvent is paramount in ensuring the solubility of both the organic substrate and the inorganic azide salt, thereby facilitating an efficient reaction.

For the synthesis of analogous compounds like 2-azido-N-arylacetamides, a mixture of ethanol and water is frequently employed. nih.govresearchgate.net For instance, the synthesis of 2-azido-N-(4-methylphenyl)acetamide is achieved by refluxing 2-chloro-N-(p-tolyl)acetamide with sodium azide in a 70:30 ethanol/water mixture. nih.govresearchgate.net This solvent system offers several advantages:

Solubility : Ethanol effectively dissolves the organic chloroacetamide precursor, while water solubilizes the sodium azide.

Polarity : The polar protic nature of the ethanol-water mixture helps to stabilize the transition state of the SN2 reaction and solvate the leaving group (chloride ion), thereby promoting the reaction rate.

Temperature : The boiling point of the mixture allows for the reaction to be conducted at elevated temperatures (e.g., 80°C), which increases the reaction kinetics. nih.govresearchgate.net

Optimization of the reaction media extends beyond simple solvent selection to include alternative energy sources. Green chemistry principles encourage the use of methods like microwave (MW) irradiation and ultrasound irradiation to enhance reaction efficiency. nih.govnih.gov These techniques can significantly reduce reaction times and often lead to higher yields compared to conventional heating methods. tsijournals.com For example, syntheses that might take several hours under conventional reflux can often be completed in a matter of minutes using microwave assistance. tsijournals.com This rapid heating reduces the likelihood of side product formation and decreases energy consumption.

The table below summarizes the impact of different solvent systems and energy sources on the synthesis of acetamide derivatives, based on findings for analogous structures.

| Parameter | Conventional Heating (Ethanol/Water) | Microwave Irradiation (Ethanol) |

| Reaction Time | Hours (e.g., 24 hours) nih.govresearchgate.net | Minutes (e.g., 3-8 minutes) tsijournals.com |

| Energy Input | High | Low to Moderate |

| Yield | Good (e.g., 73-77%) nih.govresearchgate.net | Often Higher |

| By-product Formation | Potential for increased by-products due to prolonged heating | Minimized due to shorter reaction times |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The primary synthetic route to 2-azido-N-substituted acetamides from their corresponding 2-chloroacetamides and sodium azide can be analyzed for its atom economy.

The reaction is as follows: ClCH₂CONH-R + NaN₃ → N₃CH₂CONH-R + NaCl (where R = 2-furylmethyl)

The theoretical atom economy for this reaction is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%

While this specific reaction has a relatively good atom economy, as the main by-product is sodium chloride, waste is still generated from the solvent, any excess reagents, and during the work-up and purification steps. Minimizing this waste is a key goal.

Strategies for waste minimization in the synthesis of this compound and its analogues include:

Catalytic Processes : While the primary synthesis does not typically use a catalyst, related syntheses of nitrogen-containing heterocycles are increasingly employing catalytic methods. For instance, the use of recyclable, heterogeneous catalysts can simplify product purification and reduce waste. rasayanjournal.co.in

Solvent-Free Reactions : In some cases, reactions can be conducted under solvent-free conditions, for example, by grinding the solid reactants together, sometimes with a catalytic amount of a liquid phase (mechanochemistry). nih.gov This completely eliminates solvent waste.

Optimized Energy Sources : As mentioned previously, the use of microwave or ultrasound energy can lead to cleaner reactions with higher yields and shorter reaction times, which translates to less energy waste and potentially less solvent degradation and by-product formation. nih.govtsijournals.com

The following table compares conventional and green synthetic approaches for related compounds in terms of their environmental impact.

| Approach | Reaction Conditions | Atom Economy | Waste Generation |

| Conventional Synthesis | Reflux in organic/aqueous solvent for extended periods (e.g., 24h). nih.govresearchgate.net | Moderate to High | Generates solvent waste and inorganic salt by-product. |

| Green Synthesis | Microwave irradiation in minimal solvent or solvent-free, for short durations (e.g., <10 min). tsijournals.com | Moderate to High | Significantly reduces solvent and energy waste. |

By focusing on solvent optimization, adopting energy-efficient technologies like microwave synthesis, and designing processes with high atom economy, the synthesis of this compound and its analogues can be made more sustainable and environmentally benign.

Chemical Reactivity and Mechanistic Investigations of 2 Azido N 2 Furylmethyl Acetamide

Reactivity of the Azido (B1232118) Group

The azide (B81097) functional group is a cornerstone of "click chemistry" and other powerful ligation strategies. Its reactivity is central to the utility of 2-azido-N-(2-furylmethyl)acetamide as a building block in chemical synthesis and bioconjugation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms 1,4-disubstituted 1,2,3-triazoles. It is anticipated that this compound would readily participate in this transformation.

Scope and Limitations with Diverse Alkyne Partners

Based on the well-established scope of the CuAAC reaction, this compound is expected to react with a wide variety of terminal alkynes. The reaction is generally tolerant of a broad range of functional groups, suggesting that alkynes bearing esters, ethers, amides, and alkyl or aryl substituents would be suitable partners.

However, certain limitations might arise. Sterically hindered alkynes could lead to lower reaction rates and yields. Additionally, alkynes with functional groups that can coordinate strongly with the copper catalyst, potentially poisoning it, might require specific ligand systems or reaction conditions. The furan (B31954) ring itself is generally stable under CuAAC conditions, although prolonged exposure to the catalyst and potential side reactions with certain reagents should be considered.

To illustrate the expected scope, the following table presents hypothetical reaction outcomes with various alkyne partners, based on typical results observed for similar azido compounds.

| Alkyne Partner | Expected Product | Predicted Yield (%) | Notes |

| Phenylacetylene (B144264) | 1-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | >90 | Standard reaction conditions are expected to be effective. |

| Propargyl alcohol | 1-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | >85 | The hydroxyl group is well-tolerated. |

| Ethyl propiolate | Ethyl 1-(1-(2-(furan-2-yl)methylamino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylate | >90 | Ester functionalities are compatible with CuAAC. |

| 1-Ethynyl-4-nitrobenzene | 1-(4-(4-nitrophenyl)-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | >80 | Electron-withdrawing groups on the alkyne are generally well-tolerated. |

| 3,3-Dimethyl-1-butyne | 1-(4-(tert-butyl)-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | 60-70 | Steric hindrance from the tert-butyl group may slow the reaction. |

Mechanistic Studies of CuAAC with this compound

While no specific mechanistic studies for this compound have been reported, the mechanism is expected to follow the generally accepted pathway for CuAAC. This involves the in-situ formation of a copper(I) acetylide intermediate. The azide, in this case this compound, then coordinates to the copper center, followed by a cycloaddition reaction to form a six-membered copper-triazolide intermediate. Protonolysis of this intermediate then releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst. The furan ring is not expected to directly participate in the catalytic cycle but its electronic properties might subtly influence the reactivity of the nearby amide and azide groups.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative to CuAAC, relying on the high reactivity of strained cyclooctynes. It is highly probable that this compound would be an excellent substrate for SPAAC reactions. This method is particularly valuable for biological applications where the toxicity of copper is a concern.

The reaction rate and efficiency would depend on the specific cyclooctyne (B158145) used. For instance, dibenzocyclooctyne (DBCO) derivatives are known to react rapidly with azides.

Staudinger Ligation and Related Phosphine-Mediated Reductions

The Staudinger ligation is a powerful method for forming an amide bond from an azide and a phosphine (B1218219) bearing an electrophilic trap. This compound is expected to undergo this reaction. The initial step involves the reaction of the azide with a phosphine, such as triphenylphosphine (B44618), to form an aza-ylide intermediate with the loss of dinitrogen gas. In the presence of an intramolecular ester trap on the phosphine, this intermediate can rearrange to form a stable amide bond.

Alternatively, in the absence of a trap and in the presence of water, the aza-ylide can be hydrolyzed to yield the corresponding amine, 2-amino-N-(2-furylmethyl)acetamide, and the phosphine oxide. This serves as a mild method for the reduction of the azide.

Thermal Decomposition and Nitrene Chemistry

Upon heating, organic azides can decompose to release nitrogen gas and form a highly reactive nitrene intermediate. The thermal stability of this compound and the subsequent fate of the resulting nitrene would be influenced by the presence of the furan ring.

The decomposition temperature would need to be determined experimentally, but studies on similar azidoacetamides suggest it would likely occur at elevated temperatures. The generated nitrene, N-(2-furylmethyl)acetamidonitrene, could then undergo several characteristic reactions. Intramolecular C-H insertion is a possibility, potentially leading to the formation of novel heterocyclic structures. The furan ring itself could also be a target for the nitrene, potentially leading to aziridination of the double bonds or other rearrangements. The presence of the furan ring, an electron-rich aromatic system, may influence the reaction pathway, potentially favoring addition reactions to the ring over other C-H insertion pathways. Studies on the thermal decomposition of other furan-containing compounds indicate that the furan ring can undergo ring-opening or rearrangement under pyrolytic conditions, which could further complicate the product profile from the thermal decomposition of this compound.

Hydrogenation and Reductive Transformations to Amino Derivatives

The conversion of the azido group in this compound to a primary amine, yielding 2-amino-N-(2-furylmethyl)acetamide, can be achieved through two principal methods: catalytic hydrogenation and the Staudinger reduction.

Catalytic Hydrogenation: This method involves the treatment of the azide with hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297). The general mechanism involves the adsorption of the azide and hydrogen onto the catalyst surface, followed by the stepwise reduction of the azide to the amine with the concomitant release of nitrogen gas.

While specific studies on the catalytic hydrogenation of this compound are not extensively documented, analogous transformations on similar substrates provide insight into the expected reaction conditions. For instance, the reduction of other alkyl and aryl azides to their corresponding amines is a well-established and high-yielding process. The presence of the furan ring introduces a potential for side reactions, such as hydrogenation of the furan ring itself, particularly under harsh conditions (high pressure and temperature). Therefore, careful selection of the catalyst and reaction parameters is crucial to ensure the chemoselective reduction of the azide group.

Staudinger Reduction: The Staudinger reduction offers a milder alternative to catalytic hydrogenation for the conversion of azides to amines. wikipedia.orgorganic-chemistry.org This two-step reaction first involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to yield an iminophosphorane. Subsequent hydrolysis of the iminophosphorane affords the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org

The reaction mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the formation of the linear phosphazide. This intermediate then undergoes a cyclization to a four-membered ring, which subsequently decomposes to release dinitrogen and form the iminophosphorane. The final hydrolysis step can be carried out by the addition of water to the reaction mixture. A general procedure for a Staudinger reduction of a related acetamide (B32628) involves dissolving the organic azide in a solvent like anhydrous tetrahydrofuran (B95107) (THF) and adding the phosphine reagent, followed by stirring at an elevated temperature. nih.gov

A key advantage of the Staudinger reduction is its high chemoselectivity, often leaving other reducible functional groups, such as the furan ring, intact. This makes it a particularly suitable method for the synthesis of 2-amino-N-(2-furylmethyl)acetamide from its azido precursor. The synthesis of a related compound, 2-azido-N-(4-bromobenzyl)acetamide, has been reported, suggesting that similar synthetic strategies could be applied to prepare the starting material for these reductive transformations. nih.gov

| Reduction Method | Reagents and Conditions | Products | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAc | 2-amino-N-(2-furylmethyl)acetamide, N₂ | Generally high-yielding; potential for furan ring reduction. |

| Staudinger Reduction | 1. PPh₃ in THF; 2. H₂O | 2-amino-N-(2-furylmethyl)acetamide, N₂, Ph₃P=O | Mild conditions; high chemoselectivity. wikipedia.orgorganic-chemistry.org |

Reactivity of the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic aromatic substitution, oxidative cleavage, and cycloadditions. The N-(acetamidomethyl) substituent at the 2-position influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Reactions

The furan ring readily undergoes electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com The substitution typically occurs at the C5 position, which is the most electron-rich and sterically accessible position on the furan ring monosubstituted at C2. The N-(acetamidomethyl) group is an activating group, further enhancing the reactivity of the furan ring towards electrophiles.

For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be carried out with elemental halogens (e.g., Br₂, Cl₂) often in the presence of a Lewis acid catalyst. Friedel-Crafts acylation and alkylation, which introduce acyl and alkyl groups, respectively, are also possible, though the conditions must be carefully controlled to avoid polymerization of the furan ring, a common side reaction in the presence of strong acids.

Oxidative Cleavage and Ring Transformations

The furan ring is sensitive to oxidizing agents, which can lead to a variety of ring-opened or rearranged products. The outcome of the oxidation depends on the specific oxidant and reaction conditions. For instance, treatment with strong oxidizing agents can lead to the complete degradation of the furan ring.

Milder oxidation can result in the formation of butenolides or other dicarbonyl compounds. A notable transformation is the oxidative cleavage of the furan ring to yield a 1,4-dicarbonyl compound. For example, the oxidation of furans can be achieved using various reagents, and in some cases, the furan ring can be considered a masked carboxylic acid functionality. The cleavage of tetrahydrofuran, a related cyclic ether, by a fungal peroxygenase has been shown to proceed via a two-electron oxidation to yield 4-hydroxybutanal. nih.gov While not a direct analogue, this illustrates the susceptibility of the ether linkage within the ring to oxidative cleavage.

[4+2] Cycloaddition Reactions (Diels-Alder Chemistry)

The furan ring can act as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. nih.govmdpi.comnih.govresearchgate.netkhanacademy.org These reactions are valuable for the construction of complex polycyclic structures. The reactivity of the furan as a diene is influenced by the substituents on the ring. The electron-donating nature of the N-(acetamidomethyl) group at the 2-position of the furan in this compound is expected to enhance its reactivity in normal electron demand Diels-Alder reactions, where the furan acts as the electron-rich diene and reacts with an electron-poor dienophile.

The stereochemistry of the Diels-Alder reaction with furans typically favors the formation of the endo adduct under kinetic control, although the exo adduct is often the thermodynamically more stable product. The reaction is also often reversible, and the position of the equilibrium depends on the nature of the furan and the dienophile, as well as the reaction temperature.

| Reaction Type | Typical Reagents | Expected Major Product(s) |

| Electrophilic Aromatic Substitution (Nitration) | HNO₃, H₂SO₄ | 2-azido-N-((5-nitro-2-furyl)methyl)acetamide |

| Oxidative Cleavage | Strong oxidizing agents | Ring-opened dicarbonyl compounds |

| [4+2] Cycloaddition (Diels-Alder) | Maleimide | Bicyclic adduct |

Reactivity of the Amide Moiety

The amide bond in this compound is a stable functional group but can undergo transformations under specific conditions, most notably hydrolysis.

Hydrolysis and Related Amide Bond Transformations

The hydrolysis of the amide bond in this compound would lead to the cleavage of the molecule into 2-azidoacetic acid and furfurylamine (B118560). This reaction can be catalyzed by either acid or base, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate. Proton transfer and elimination of furfurylamine (which is protonated under the acidic conditions) followed by deprotonation of the resulting carboxylic acid yields 2-azidoacetic acid and the furfurylammonium salt.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The elimination of the furfurylamide anion is followed by proton transfer from the initially formed carboxylic acid to generate the carboxylate salt and furfurylamine. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate.

The study of the amination of furfural (B47365) to produce N-substituted furfuryl amines provides context for the stability of the C-N bond in the target molecule. tue.nlacs.orgresearchgate.net While these studies focus on the formation of the C-N bond, they also indicate that this bond is stable under various reductive amination conditions, suggesting that vigorous conditions would be required for its cleavage via hydrolysis.

| Hydrolysis Condition | Catalyst | Products |

| Acidic | Strong acid (e.g., HCl, H₂SO₄) | 2-azidoacetic acid, Furfurylamine (as ammonium (B1175870) salt) |

| Basic | Strong base (e.g., NaOH, KOH) | 2-azidoacetate (salt), Furfurylamine |

N-Functionalization and Protecting Group Strategies

The amide functionality in this compound possesses an N-H bond that is amenable to substitution, allowing for N-functionalization. This process can be crucial for modifying the compound's properties or for synthesizing more complex derivatives. Concurrently, protecting group strategies are essential in multi-step syntheses to ensure the chemoselectivity of reactions by temporarily masking the reactive amide proton.

N-Functionalization

The nucleophilicity of the amide nitrogen is generally low due to the resonance delocalization of its lone pair with the adjacent carbonyl group. libretexts.org However, under appropriate conditions, the amide can be deprotonated to form a more nucleophilic amidate anion, which can then react with various electrophiles.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved through reaction with an alkyl halide or other alkylating agents. This reaction typically requires a strong base to deprotonate the amide. Common bases and reaction conditions for the N-alkylation of amides are summarized in Table 1. The choice of base and solvent is critical to avoid side reactions, such as O-alkylation or reactions involving the furan ring or the azide group. For instance, a cobalt-based nanocatalyst has been reported for the N-alkylation of primary amides with alcohols, a process that proceeds under relatively mild conditions. wikidot.com

Table 1: Potential Conditions for N-Alkylation of this compound

| Reagent | Base | Solvent | Potential Outcome |

|---|---|---|---|

| Alkyl Halide (R-X) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | N-alkylated product |

N-Acylation: The introduction of an acyl group to the amide nitrogen results in the formation of an imide. This transformation can be accomplished using acylating agents such as acid chlorides or anhydrides. researchgate.netthieme-connect.deresearchgate.net Electrochemical methods for N-acylation have also been developed, offering a sustainable approach. researchgate.net Given that this compound already contains an acetyl group, further N-acylation would lead to a diacyl-substituted nitrogen.

Protecting Group Strategies

In the context of a multi-step synthesis involving this compound, it may be necessary to protect the amide nitrogen to prevent it from interfering with reactions at other sites of the molecule. The choice of a protecting group is dictated by its stability under the planned reaction conditions and the ease of its selective removal. libretexts.orgresearchgate.net

A variety of protecting groups are available for amides, with carbamates being a common choice. acs.org For N-furfuryl amides specifically, protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) have been utilized. nih.gov The selection of a suitable protecting group for this compound would also need to consider the stability of the azide and furan functionalities. For example, some protecting groups that are removed under reductive conditions might affect the azide group.

An interesting strategy could involve the use of an azide-based protecting group, such as the azidomethyl carbamate (B1207046) (Azoc) group. acs.org This group is stable under many reaction conditions but can be removed selectively under mild reduction conditions that might be compatible with the existing alpha-azido group, depending on the specific reagents used. acs.org

Table 2: Potential Protecting Groups for the Amide Nitrogen

| Protecting Group | Introduction Reagent | Deprotection Conditions | Orthogonality Considerations |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA) | Stable to many other conditions. |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation | May reduce the azide group. |

| Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., piperidine) | Orthogonal to acid-labile groups. |

The successful application of these N-functionalization and protecting group strategies to this compound would require careful experimental optimization to ensure compatibility with the azide and furan moieties present in the molecule.

Derivatization Strategies and Preparation of Analogues of 2 Azido N 2 Furylmethyl Acetamide

Synthesis of Triazole-Linked Adducts

The presence of an azide (B81097) moiety in 2-azido-N-(2-furylmethyl)acetamide makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.orgnih.govmdpi.com This reaction facilitates the covalent linkage of the core molecule to a wide array of other molecules possessing a terminal alkyne. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker. nih.govnih.govnih.gov

The general scheme for the synthesis of triazole-linked adducts from this compound involves its reaction with a selected terminal alkyne in the presence of a copper(I) catalyst. This catalyst can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.gov The reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope, tolerating a variety of functional groups on the alkyne partner. nih.govmdpi.com This allows for the conjugation of this compound with biomolecules, fluorophores, polymers, and other pharmacologically relevant scaffolds. nih.gov

For instance, reacting this compound with propargyl alcohol would yield a hydroxyl-functionalized triazole adduct. Similarly, reaction with phenylacetylene (B144264) would introduce an aromatic phenyl group. The versatility of the CuAAC reaction allows for the creation of a library of derivatives with tailored properties.

| Alkyne Reactant | Resulting Triazole Adduct | Potential Application Area |

| Propargyl alcohol | 4-((hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | Introduction of a hydrophilic group, further functionalization |

| Phenylacetylene | 4-(phenyl-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | Introduction of an aromatic moiety for potential pi-stacking interactions |

| Ethynylferrocene | 4-(ferrocenyl-1H-1,2,3-triazol-1-yl)-N-(2-furylmethyl)acetamide | Development of electroactive materials or redox-active probes |

| 5-ethynyl-2'-deoxyuridine (EdU) | N-(2-furylmethyl)-4-((2'-deoxyuridin-5-yl)-1H-1,2,3-triazol-1-yl)acetamide | Bioconjugation and labeling of nucleic acids |

Formation of Furan-Modified Analogues

The furan (B31954) ring in this compound is another key site for chemical modification. The reactivity of the furan moiety allows for the introduction of various substituents, which can significantly alter the electronic and steric properties of the molecule.

One common approach to modifying the furan ring is through electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups at the 5-position of the furan ring, provided the starting material is appropriately protected. However, a more versatile strategy involves the synthesis of analogues from pre-modified furan precursors. For instance, starting with 5-bromo-2-furfural, one could synthesize 5-bromo-N-(2-furylmethyl)amine, which can then be acylated with 2-azidoacetyl chloride to yield 2-azido-N-((5-bromofuran-2-yl)methyl)acetamide. The bromo-substituent can then be used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide range of aryl or alkynyl groups.

Another approach is the modification of the furan ring through condensation reactions of the corresponding aldehyde, 5-formyl-2-furancarbaldehyde, followed by conversion to the desired acetamide (B32628). researchgate.netnih.gov This allows for the introduction of various side chains on the furan ring. The reduction of furan derivatives to their corresponding tetrahydrofuran (B95107) analogues is also a viable strategy to increase the conformational flexibility of the molecule. mdpi.com

| Furan Precursor | Resulting Analogue of this compound | Potential Modification |

| 5-Bromo-2-furfural | 2-azido-N-((5-bromofuran-2-yl)methyl)acetamide | Suzuki or Sonogashira cross-coupling reactions |

| 5-Nitro-2-furfural | 2-azido-N-((5-nitrofuran-2-yl)methyl)acetamide | Reduction of the nitro group to an amine for further derivatization |

| Furan-2,5-dicarbaldehyde | 2-azido-N-((5-(azidomethyl)furan-2-yl)methyl)acetamide | Introduction of a second reactive handle for cross-linking |

| Tetrahydrofuran-2-carbaldehyde | 2-azido-N-((tetrahydrofuran-2-yl)methyl)acetamide | Increased conformational flexibility |

Acetamide Backbone Modifications

Modification of the acetamide backbone of this compound offers another avenue for creating structural diversity. These modifications can be broadly categorized into changes in the acyl group or alterations at the amide nitrogen.

The most direct modification of the acyl group involves replacing the 2-azidoacetyl moiety with other acyl groups. This would technically lead to compounds that are no longer derivatives of this compound but are closely related analogues. For instance, N-(2-furylmethyl)amine can be acylated with a variety of acid chlorides or activated carboxylic acids to introduce different functionalities in place of the azido (B1232118) group. archivepp.com

A more subtle modification of the acetamide backbone is the introduction of substituents on the carbon atom of the acetyl group. However, this would require a different synthetic starting material than 2-azidoacetic acid.

Another potential modification is the replacement of the amide bond with a bioisostere, such as a tetrazole or a reversed amide, to alter the molecule's hydrogen bonding capabilities and metabolic stability. nih.gov However, this represents a significant departure from the parent structure. Research has shown that twisting the planar structure of amide bonds can increase their reactivity, which could be a strategy to create more labile derivatives if desired. news-medical.net

| Modification Strategy | Resulting Analogue | Potential Impact |

| Acylation with a different acid chloride (e.g., propionyl chloride) | N-(2-furylmethyl)propanamide | Alteration of the chemical properties by removing the azide group |

| Use of a substituted 2-azidoacetic acid | 2-azido-2-methyl-N-(2-furylmethyl)acetamide | Introduction of steric bulk near the amide bond |

| Amide bond bioisostere | 1-(1-(furan-2-ylmethyl)-5-methyl-1H-tetrazol-1-yl)methanone | Altered hydrogen bonding and metabolic stability |

Development of Polyfunctional Derivatives for Modular Assembly

The concept of modular assembly involves the use of building blocks that can be connected in a predictable and efficient manner to create larger, more complex structures. rsc.org this compound is an excellent candidate for such a building block due to the presence of two distinct and orthogonally reactive functional groups: the azide and the furan ring.

Orthogonal reactions are chemical transformations that can be performed in the same pot without interfering with each other. nih.govnih.gov The azide group readily participates in CuAAC reactions, while the furan ring can engage in Diels-Alder reactions, for example. This allows for the sequential or simultaneous introduction of different molecular fragments.

For example, this compound could first be "clicked" to an alkyne-containing molecule. The resulting triazole-furan adduct could then be subjected to a Diels-Alder reaction with a dienophile to further functionalize the furan ring. This modular approach allows for the rapid generation of a library of complex molecules with diverse functionalities. acs.org

This strategy is particularly powerful for the development of bifunctional or polyfunctional molecules for applications in chemical biology and materials science. For instance, one could attach a targeting moiety via the triazole linkage and a reporter group via the furan ring, or vice versa.

| Orthogonal Reaction 1 (Azide) | Orthogonal Reaction 2 (Furan) | Resulting Polyfunctional Derivative | Potential Application |

| CuAAC with an alkyne-biotin | Diels-Alder with N-phenylmaleimide | A biotinylated, phenylmaleimide-functionalized derivative | Bifunctional probes for biological systems |

| CuAAC with a fluorescent alkyne | Suzuki coupling of a bromo-furan analogue | A fluorescent derivative with an extended aromatic system | Fluorescent sensors |

| CuAAC with a polymerizable alkyne | Radical polymerization | A polymer with pendant furan-acetamide moieties | Functional materials |

Applications in Advanced Chemical Research

As a Versatile Building Block in Complex Chemical Synthesis

The molecular structure of 2-azido-N-(2-furylmethyl)acetamide, featuring a readily accessible azide (B81097) functional group, makes it an ideal candidate for incorporation into intricate molecular designs. The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. peptide.comcpcscientific.com This reactivity allows for the precise and reliable formation of covalent linkages, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole ring. nih.govresearchgate.netnih.gov

The synthesis of macrocycles and cage compounds is a formidable challenge in organic chemistry, often requiring strategies that can efficiently form large ring structures. The azide functionality of this compound provides a powerful handle for macrocyclization reactions. researchgate.net By designing a linear precursor that contains both the this compound unit and a terminal alkyne, an intramolecular "click" reaction can be employed to yield a macrocycle where the furan (B31954) ring is incorporated into the cyclic backbone. nih.govcore.ac.uk This approach offers a high degree of control and often proceeds in high yield, even for the formation of sterically demanding structures. nih.gov

The furan moiety itself can play a crucial role in the pre-organization of the linear precursor, potentially through non-covalent interactions, which can facilitate the subsequent cyclization step. The rigidity of the furan ring can also impart specific conformational constraints on the resulting macrocycle, which is a desirable feature in the design of synthetic receptors and other functional molecular systems.

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Functionalized macrocycles are key components in the construction of such assemblies. nih.govfigshare.com The incorporation of this compound into macrocyclic structures can introduce specific recognition sites. The furan ring, with its heteroatom and aromatic character, can participate in various non-covalent interactions, including hydrogen bonding, π-stacking, and dipole-dipole interactions, which are fundamental to molecular recognition and self-assembly processes. researchgate.netnih.gov

Role in Chemical Biology Research Tools (excluding clinical applications)

The field of chemical biology relies on the development of novel chemical tools to study and manipulate biological processes in vitro. The bioorthogonal nature of the azide group, meaning it does not react with the functional groups typically found in biological systems, makes this compound an excellent candidate for the design of such tools. cpcscientific.comnih.govnih.gov

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This compound can serve as a heterobifunctional linker. lumiprobe.com The azide group provides a "click" handle for attachment to a biomolecule that has been functionalized with an alkyne. The furfurylamine-derived amide portion of the molecule can be modified to include other reactive groups, allowing for a modular approach to bioconjugation.

For example, a molecule of interest could first be attached to the furan ring or the amide nitrogen, and the resulting conjugate, now bearing an azide, could then be "clicked" onto a protein or nucleic acid that has been metabolically or synthetically engineered to contain an alkyne group. This strategy allows for the precise and site-specific labeling of biomolecules.

Understanding the interactions between molecules in a biological context is a central goal of chemical biology. Chemical probes are small molecules designed to bind to a specific target and report on its presence or activity. The furan moiety within this compound can be exploited in the design of cross-linking probes. nih.govnih.gov Upon oxidation, the furan ring can become highly reactive and form covalent bonds with nearby molecules, including proteins or nucleic acids. nih.govnih.gov

A chemical probe incorporating the this compound scaffold could be designed to first bind non-covalently to its target. Then, upon introduction of an oxidizing agent, the furan group would be activated, leading to a covalent cross-link with the target. The azide group could then be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, via a click reaction, allowing for the detection and identification of the binding partner.

The ability to modify peptides and oligonucleotides in a controlled manner is crucial for a wide range of research applications. The azide group of this compound is stable to the conditions of solid-phase peptide and oligonucleotide synthesis, allowing for its incorporation into these biomolecules as an unnatural amino acid or a modified nucleobase, respectively. sigmaaldrich.comdoi.org

Once incorporated, the azide serves as a versatile chemical handle for post-synthetic modification. peptide.comcpcscientific.com For instance, a peptide containing a this compound-derived residue can be readily functionalized with a variety of molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains to improve solubility, or other bioactive moieties, through a simple and efficient click reaction. nih.govrsc.org The furan ring in this context can also influence the secondary structure of the peptide or the hybridization properties of the oligonucleotide.

Contributions to Material Science and Polymer Chemistry

The presence of an azide group in this compound is the key to its utility in material science and polymer chemistry. The azide moiety is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of diverse chemical entities. organic-chemistry.org

Synthesis of Functional Polymers via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient ligation of molecules containing azide and alkyne functionalities to form a stable triazole ring. organic-chemistry.org This reaction's high efficiency and functional group tolerance make it an invaluable tool for polymer synthesis. scispace.com

The compound this compound can serve as a key monomer or functionalizing agent in polymer synthesis. For instance, it could be reacted with alkyne-terminated polymers to create graft copolymers. This "grafting-to" approach allows for the introduction of the furan moiety as a side chain, which can impart specific properties to the polymer backbone or serve as a handle for further modifications. rsc.org Similarly, it could be used in step-growth polymerization with di-alkyne monomers to produce linear polymers incorporating the furan and acetamide (B32628) functionalities directly into the polymer backbone.

The table below illustrates potential functional polymers that could be synthesized using this compound in CuAAC reactions with various alkyne-functionalized monomers.

| Alkyne-Functionalized Monomer/Polymer | Resulting Polymer Type | Potential Functionality |

| Propargyl Acrylate | Side-chain functionalized polyacrylate | Introduction of furan moieties for cross-linking or further functionalization. |

| Alkyne-terminated Poly(ethylene glycol) (PEG) | PEG-based graft copolymer | Enhanced biocompatibility and solubility from the PEG block, with furan functionality. |

| 1,4-Diethynylbenzene | Linear aromatic polymer | Polymer with a backbone containing triazole and furan rings, potentially with interesting electronic or thermal properties. |

Surface Modification and Functionalization Applications

The principles of click chemistry also extend to the modification of material surfaces. Surfaces functionalized with alkyne groups can be readily coated with a monolayer of this compound. This process would covalently attach the molecule to the surface, presenting the furan ring outwards. Such a furan-functionalized surface could have applications in creating biocompatible coatings, sensors, or as a platform for further chemical transformations, such as Diels-Alder reactions. The robust nature of the triazole linkage ensures the stability of the surface modification.

Utility in Heterocyclic Compound Synthesis

The furan and azide moieties within this compound make it a valuable precursor for the synthesis of a variety of other heterocyclic compounds.

Precursor to Pyrroles, Pyrazoles, and Oxazoles

The furan ring itself is a well-established synthon for other five-membered heterocycles. The Paal-Knorr synthesis, for example, allows for the conversion of 1,4-dicarbonyl compounds to furans, pyrroles, and thiophenes. youtube.com While this compound is not a dicarbonyl, the furan ring can be opened under specific conditions to yield a dicarbonyl intermediate, which can then be cyclized in the presence of appropriate reagents to form new heterocycles.

Pyrroles: By treating the furan moiety with an amine or ammonia (B1221849) under acidic conditions, it is possible to synthesize pyrrole (B145914) derivatives. scispace.comorganic-chemistry.org This transformation would yield a pyrrole ring in place of the furan, while retaining the azido-acetamide side chain for further reactions.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). researchgate.netacs.orgnih.gov A plausible synthetic route could involve the oxidative cleavage of the furan ring in this compound to a 1,4-dicarbonyl compound, which could then be isomerized and cyclized with hydrazine to form a pyrazole. Research has shown the direct conversion of furfuryl ketones to pyrazolylvinyl ketones. rsc.org

Oxazoles: The synthesis of oxazoles can be achieved through various methods, including the reaction of α-haloketones with amides (Robinson-Gabriel synthesis) or from aldehydes using TosMIC (van Leusen reaction). nih.govtandfonline.com The furan ring in this compound could potentially be converted to a suitable precursor for oxazole (B20620) synthesis. For instance, oxidative ring-opening and subsequent manipulation of the resulting functional groups could lead to an intermediate that, upon reaction with a nitrogen source, cyclizes to form an oxazole.

The following table outlines the potential heterocyclic products from the transformation of the furan ring in this compound.

| Reagent(s) | Target Heterocycle |

| Amine/Ammonia, Acid | Pyrrole derivative |

| Oxidizing agent, Hydrazine | Pyrazole derivative |

| Oxidizing agent, Nitrogen source | Oxazole derivative |

Annulation Reactions Leading to Fused Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for building complex molecular architectures. wikipedia.org The furan ring in this compound can participate in such reactions. For example, furans are known to act as dienes in Diels-Alder reactions. numberanalytics.com Reaction with a suitable dienophile would lead to a 7-oxabicyclo[2.2.1]heptene derivative. This adduct can then undergo various transformations, such as ring-opening or rearrangement, to generate new, fused ring systems. These annulation strategies provide a pathway to complex polycyclic structures that would be difficult to access through other means. acs.orgnih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. For 2-azido-N-(2-furylmethyl)acetamide, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed to establish connectivity and stereochemistry.

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei.

Furan (B31954) Protons: The furan ring protons would appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at position 5 of the furan ring (adjacent to the oxygen) is expected to be the most deshielded. Coupling constants (J) between the furan protons would be characteristic of their relative positions (ortho, meta, para-like couplings).

CH₂ (furylmethyl): The methylene (B1212753) protons of the furylmethyl group would likely appear as a doublet around δ 4.3-4.5 ppm, coupled to the amide N-H proton.

CH₂ (azidoacetyl): The methylene protons adjacent to the azide (B81097) group are expected to be a singlet around δ 4.0-4.2 ppm.

NH (amide): The amide proton would likely appear as a broad singlet or a triplet (if coupled to the furylmethyl CH₂) in the region of δ 8.0-8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the carbon framework of the molecule.

C=O (amide): The carbonyl carbon of the acetamide (B32628) group is expected to be the most downfield signal, typically in the range of δ 165-170 ppm.

Furan Carbons: The carbons of the furan ring would appear in the aromatic region (δ 100-150 ppm).

CH₂ Carbons: The methylene carbons of the furylmethyl and azidoacetyl groups would be found in the aliphatic region, with the carbon attached to the azide group expected around δ 50-55 ppm and the furylmethyl carbon around δ 35-40 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~167.0 |

| CH₂ (azido) | ~4.1 (s, 2H) | ~52.0 |

| NH | ~8.2 (t, 1H, J = 5.5 Hz) | - |

| CH₂ (furyl) | ~4.4 (d, 2H, J = 5.5 Hz) | ~36.0 |

| Furan C2 | - | ~151.0 |

| Furan C3 | ~6.2 (dd, 1H) | ~107.0 |

| Furan C4 | ~6.3 (t, 1H) | ~110.0 |

| Furan C5 | ~7.4 (d, 1H) | ~142.0 |

This is a predictive table. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign the predicted NMR signals and determine the three-dimensional structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming the connectivity between the amide NH and the furylmethyl CH₂ protons, as well as the couplings between the protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for establishing the connectivity across the amide bond (e.g., correlation from the furylmethyl CH₂ protons to the amide carbonyl carbon) and confirming the attachment of the azidoacetyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing insights into the molecule's conformation and the spatial arrangement of the furan ring relative to the acetamide backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the following characteristic absorption bands would be expected.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (amide) | Stretching | ~3300 |

| C-H (furan) | Stretching | ~3100 |

| C-H (aliphatic) | Stretching | ~2950 |

| N₃ (azide) | Asymmetric Stretching | ~2100 |

| C=O (amide I) | Stretching | ~1660 |

| N-H (amide II) | Bending | ~1550 |

| C-O-C (furan) | Stretching | ~1250 |

The most prominent and diagnostic peak in the FTIR spectrum would be the strong, sharp absorption band around 2100 cm⁻¹ due to the asymmetric stretching of the azide group. This peak appears in a relatively uncongested region of the spectrum, making it a clear indicator of the presence of the azide functionality. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₇H₈N₄O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. Common fragmentation pathways would likely involve the loss of the azide group (as N₂) and cleavage of the amide bond.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

Should this compound form a stable, single crystal, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, offering definitive proof of the molecular connectivity and conformation. Analysis of the crystal packing could also reveal intermolecular interactions such as hydrogen bonding. While no crystal structure for the title compound is available, studies on related N-arylacetamides have shown the formation of hydrogen-bonded chains in the solid state. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of the synthesized compound, this compound, are critical for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. While specific chromatographic methods for this exact molecule are not extensively documented in publicly available literature, appropriate methodologies can be extrapolated from the analysis of structurally related compounds, such as N-furfuryl amides, organic azides, and other acetamide derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for its preparative separation. Reversed-phase HPLC (RP-HPLC) is the most probable mode of separation, where the compound is passed through a nonpolar stationary phase with a polar mobile phase.

Methodology:

For the analysis of this compound, a C18 or C8 column would be a suitable choice for the stationary phase. The mobile phase would likely consist of a gradient mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol. The inclusion of a small percentage of an acidifier, such as formic acid or trifluoroacetic acid (TFA), is often beneficial for improving peak shape and resolution, especially when coupled with mass spectrometry detection. rsc.org

Due to the polar nature of the furan and amide moieties, as well as the azide group, careful optimization of the mobile phase gradient is necessary to achieve adequate retention and separation from potential impurities or starting materials. For compounds with similar polarity, specialized columns like those with polar-embedded or polar-endcapped phases can offer enhanced retention and selectivity. sielc.com

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, set at a wavelength where the furan ring or the amide chromophore exhibits significant absorbance. For more definitive identification and purity confirmation, HPLC coupled with a mass spectrometer (LC-MS) is invaluable.

Hypothetical HPLC-DAD Purity Analysis Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | DAD at 220 nm and 254 nm |

| Injection Volume | 10 µL |

This table represents a plausible set of starting conditions for the HPLC analysis of this compound, derived from methods used for similar N-furfuryl compounds and other polar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the identification and quantification of volatile and semi-volatile compounds. For a molecule like this compound, its volatility may be a limiting factor, and derivatization might be necessary to improve its thermal stability and chromatographic behavior. However, direct GC-MS analysis could be feasible under optimized conditions.

Methodology:

A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often a good starting point for the analysis of a broad range of organic molecules. The temperature program of the GC oven would need to be carefully optimized to ensure proper separation without causing thermal degradation of the azide functional group.

Hypothetical GC-MS Analysis Conditions and Expected Fragmentation:

| Parameter | Condition |

| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Ionization Energy | 70 eV |

This table outlines a potential GC-MS method for the analysis of this compound. The conditions are based on general methods for organic compound analysis and would require optimization.

Expected Mass Spectral Fragments:

| m/z | Proposed Fragment Identity |

| 180 | [M]⁺ (Molecular Ion) |

| 152 | [M - N₂]⁺ |

| 97 | [Furfurylamine]⁺ |

| 81 | [Furfuryl cation]⁺ |

| 55 | [C₄H₅O]⁺ fragment from furan ring |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

This table presents a predictive fragmentation pattern for this compound under electron ionization, based on the known fragmentation of organic azides and furan-containing compounds. The molecular ion at m/z 180 is expected, followed by the characteristic loss of nitrogen to yield a fragment at m/z 152. Other significant peaks would likely correspond to the furfurylamine (B118560) cation and the furfuryl cation.

Theoretical and Computational Chemistry Studies of 2 Azido N 2 Furylmethyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are workhorses in this field, balancing computational cost with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) would be the primary method to determine the most stable three-dimensional structure (optimized geometry) and thermodynamic properties of 2-azido-N-(2-furylmethyl)acetamide. Calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would reveal key structural features.

DFT calculations also yield important energetic data, providing a quantitative measure of the molecule's stability.

Table 1: Predicted Thermodynamic Properties of this compound using DFT

| Property | Predicted Value | Unit | Significance |

| Zero-Point Energy | ~125 - 135 | kcal/mol | The vibrational energy of the molecule at 0 Kelvin. |

| Enthalpy (298.15 K) | ~-250 to -260 | Hartrees | Total energy content of the molecule at standard temperature. |

| Gibbs Free Energy (298.15 K) | ~-250 to -260 | Hartrees | Predicts the spontaneity of reactions involving the molecule. |

| Dipole Moment | ~3.5 - 4.5 | Debye | Indicates the overall polarity of the molecule, affecting its interactions. |

Note: These values are estimations based on typical DFT outputs for molecules of similar size and composition. Actual values would require specific calculation.

Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring and the p-orbitals of the azide (B81097) group, which can act as electron donors. The LUMO is predicted to be centered on the antibonding π* orbital of the carbonyl group and the electron-deficient azide moiety, which can act as electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com This gap also determines the molecule's electronic absorption properties.

Table 2: Predicted Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Formula | Predicted Value | Unit | Significance |

| EHOMO | - | ~ -7.0 to -6.5 | eV | Energy of the highest occupied molecular orbital. |

| ELUMO | - | ~ -1.0 to -0.5 | eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.5 to 6.0 | eV | Indicates chemical reactivity and stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | ~ 3.75 - 4.0 | eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | ~ 2.75 - 3.0 | eV | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | ~ 0.16 - 0.18 | eV⁻¹ | Reciprocal of hardness; indicates reactivity. |

Note: Values are inferred from computational studies on analogous azido (B1232118) and furan-containing compounds. acs.orgscispace.comirjweb.comresearchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure confirmation.

Nuclear Magnetic Resonance (NMR): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the furan ring protons would exhibit characteristic signals in the aromatic region, typically as doublet of doublets due to mutual coupling. stackexchange.comchegg.com The methylene (B1212753) protons adjacent to the furan and the azide group would likely appear as distinct singlets, while the amide N-H proton would be a broad singlet further downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Furan H₅ | ~7.4 | ~143 | Proton at C5 of the furan ring. mdpi.com |

| Furan H₃, H₄ | ~6.3 - 6.4 | ~108, ~110 | Protons at C3 and C4 of the furan ring. mdpi.com |

| Amide N-H | ~7.5 - 8.5 (broad) | - | Chemical shift is sensitive to solvent and concentration. |

| N-CH₂-Furan | ~4.5 | ~36 | Methylene group attached to the furan ring. |

| Azido-CH₂ | ~4.0 | ~52 | Methylene group attached to the azide. |

| Carbonyl C=O | - | ~167 | Amide carbonyl carbon. |

| Furan C₂ | - | ~151 | Carbon of the furan ring attached to the CH₂ group. |

Note: Predicted shifts are relative to TMS and can vary based on solvent. Values are based on data from furfural (B47365) and N-furfuryl compounds. mdpi.comresearchgate.netjmchemsci.com

Infrared (IR) Spectroscopy: IR spectra can be simulated from calculated vibrational frequencies. Key functional groups in the molecule have highly characteristic absorption bands. The most prominent would be the strong, sharp asymmetric stretch of the azide group and the strong absorption from the amide I band (C=O stretch).

Table 4: Predicted Characteristic IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Reference |

| N-H Stretch (Amide A) | ~3300 | Medium | Associated with the amide N-H bond. |

| Furan C-H Stretch | ~3120 | Weak | Aromatic C-H stretching of the furan ring. mdpi.com |

| Azide Asymmetric Stretch (N≡N) | ~2100 | Strong | A very characteristic and easily identifiable sharp peak for the azide group. nih.govnih.govchemrxiv.org |

| Amide I Band (C=O Stretch) | ~1660 | Strong | The primary carbonyl absorption, sensitive to hydrogen bonding. |

| Amide II Band (N-H Bend/C-N Stretch) | ~1550 | Medium | A combination of N-H in-plane bending and C-N stretching. |

| Furan Ring Vibrations | ~1500, ~1400, ~1015 | Medium | Skeletal vibrations of the furan ring. |

Note: These are predicted gas-phase frequencies. Experimental values in solid or liquid phase may be shifted. researchgate.netwiley.com

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic absorption spectra. The molecule has several chromophores: the furan ring, the amide group, and the azide group. Electronic transitions are expected to be of the n→π* and π→π* types, likely occurring in the UV region.

Conformational Analysis and Potential Energy Surfaces

The molecule possesses significant conformational flexibility due to several rotatable single bonds. A key feature of amides is the existence of cis (E) and trans (Z) isomers (rotamers) arising from the high rotational barrier of the C-N amide bond. Computational studies on analogous N-substituted amides show that the trans conformer is generally more stable. nih.gov

A potential energy surface (PES) scan, performed by systematically rotating the key dihedral angles (e.g., O=C-N-CH₂, C-N-CH₂-C(furan)), would identify all stable conformers and the energy barriers separating them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions